methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based derivative featuring a 2-fluorophenyl substituent at the 5-position of the triazole ring, a sulfanylacetyl linker, and a methyl benzoate group. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .
Properties
Molecular Formula |
C18H16FN5O3S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16FN5O3S/c1-27-17(26)11-6-8-12(9-7-11)21-15(25)10-28-18-23-22-16(24(18)20)13-4-2-3-5-14(13)19/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
AOQHDPOFSDTGCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the sulfanylacetyl linkage and the esterification of the benzoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the triazole ring or the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Scientific Research Applications
Chemistry
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate serves as a building block for synthesizing more complex molecules. It is particularly valuable in developing new materials and catalysts due to its unique structural features that allow for diverse chemical transformations .
Biology
The compound's distinctive structure makes it a candidate for studying enzyme interactions and protein binding mechanisms. The triazole ring is known for its ability to mimic biological structures, potentially allowing it to inhibit or modulate enzyme activity effectively. Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cell lines .
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of triazole compounds demonstrate significant cytotoxicity against various human cancer cell lines, including lung and breast cancer cells. For instance, compounds related to this compound have exhibited IC50 values below 100 μM against multiple cancer types, indicating their potential as therapeutic agents .
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for formulating high-performance coatings and polymers that require specific functional characteristics .
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The sulfanylacetyl linkage may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
Triazole derivatives with halogenated aryl groups are widely studied for their enhanced bioactivity. Key analogs include:
Key Observations :
- Halogen Type : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may reduce toxicity and improve metabolic stability .
Functional Group Modifications
Variations in the linker and ester groups also impact activity:
Key Observations :
- Ester Group : Methyl esters (as in the target compound) generally exhibit higher hydrolytic stability than ethyl esters, favoring prolonged bioavailability .
- Linker Flexibility : Sulfanylacetyl linkers (common in the target and analogs) balance hydrophilicity and rigidity, optimizing interactions with enzymatic targets .
Research Findings and Pharmacological Profiles
Antimicrobial Activity
Triazole derivatives with electron-withdrawing substituents (e.g., fluorine, chlorine) show enhanced activity against resistant pathogens:
- Derivatives with ortho-fluorophenyl groups demonstrated 2–4-fold higher potency against E. coli and S. aureus compared to non-halogenated analogs .
- The target compound’s ortho-fluorine may disrupt bacterial membrane integrity via dipole interactions, as observed in similar triazoles .
Anti-Inflammatory and Antioxidant Activity
- Antioxidant activity (via H₂O₂ scavenging) correlated with electron-withdrawing groups, with fluorinated derivatives achieving IC₅₀ values of 35–40 µg/mL .
Physicochemical Properties
Biological Activity
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHF₄OS
- Molecular Weight : Approximately 366.38 g/mol
This compound features a triazole ring which is substituted with an amino group and a sulfanyl group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds against Mycobacterium tuberculosis, derivatives similar to this compound showed varying degrees of inhibition. While specific data for this compound is limited, related triazoles have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. For instance, compounds with similar structural features have been evaluated in vitro against various cancer cell lines. In one study, a related triazole derivative exhibited an IC value of 4.363 μM in human colon cancer (HCT 116) cells, indicating potent anticancer effects compared to doxorubicin . The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases, which are critical in cancer cell proliferation.
Anti-inflammatory Effects
Triazole compounds have also shown promise in reducing inflammation. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Screening : A study synthesized several triazole derivatives and screened them against Mycobacterium tuberculosis. While this compound was not specifically tested, related compounds showed inhibition rates comparable to standard treatments like rifampicin .
- Anticancer Activity : In vitro studies on similar compounds revealed significant anticancer properties. For example, one derivative showed an IC value indicating effective cytotoxicity against cancer cells at low concentrations .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific protein targets within cancer cells, leading to apoptosis and reduced cell viability .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
